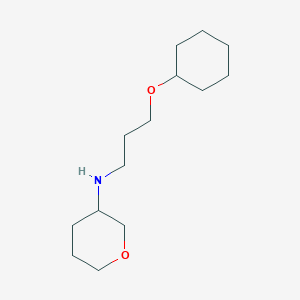

N-(3-cyclohexyloxypropyl)oxan-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-cyclohexyloxypropyl)oxan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO2/c1-2-7-14(8-3-1)17-11-5-9-15-13-6-4-10-16-12-13/h13-15H,1-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXCHVACWRBWMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OCCCNC2CCCOC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3 Cyclohexyloxypropyl Oxan 3 Amine

Established Approaches to Tertiary Amine Synthesis Pertinent to N-(3-cyclohexyloxypropyl)oxan-3-amine

The final covalent bond formation to yield the target tertiary amine, this compound, can be achieved through several reliable and widely practiced methods in organic synthesis. The two most pertinent strategies are reductive amination and the alkylation of a secondary amine.

Reductive Amination Strategies for Amine Formation

Reductive amination is a powerful and highly utilized method for forming C-N bonds, allowing for the synthesis of tertiary amines in a single operational step from a secondary amine and a carbonyl compound. chemdad.com In the context of synthesizing this compound, this strategy would involve the reaction of the oxan-3-amine core with 3-cyclohexyloxypropanal .

The reaction proceeds via the initial formation of an iminium ion intermediate upon the condensation of the secondary amine (oxan-3-amine) and the aldehyde (3-cyclohexyloxypropanal). This intermediate is then reduced in situ by a suitable reducing agent to furnish the final tertiary amine. A variety of reducing agents can be employed for this transformation, each with its own specific advantages regarding selectivity, reactivity, and mildness of conditions. organic-chemistry.org

Commonly used reducing agents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is particularly effective for the reductive amination of aldehydes and ketones due to its mild and selective nature. organic-chemistry.org Other reagents such as sodium cyanoborohydride (NaBH₃CN) are also effective but raise toxicity concerns due to the potential generation of cyanide byproducts. lookchem.com Alternative systems, including catalytic hydrogenation or the use of formic acid (as in the Eschweiler-Clarke reaction) or ammonia (B1221849) borane (B79455) complexes, also provide viable routes. lookchem.comrsc.orgmdma.ch The choice of catalyst and solvent system is crucial for optimizing the reaction yield and minimizing side reactions. lookchem.com

Table 1: Comparison of Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvent(s) | Key Advantages | Considerations |

|---|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (B109758) (DCM), Tetrahydrofuran (B95107) (THF) | Mild, highly selective, commercially available. organic-chemistry.org | Can be moisture sensitive. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Effective at acidic pH where iminium ion is stable. | Highly toxic byproducts (HCN). lookchem.com |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Ethanol (EtOH), Methanol (MeOH) | "Green" method with water as the only byproduct. | May reduce other functional groups (e.g., alkenes). organic-chemistry.org |

| Formic Acid (HCO₂H) | None (used as reagent and solvent) | Inexpensive, serves as both reductant and acid catalyst. | High temperatures often required. rsc.org |

| Ammonia Borane (NH₃BH₃) / Lewis Acid | Tetrahydrofuran (THF) | Stable, solid reagent; can be catalyzed by Lewis acids. lookchem.com | May require a catalyst like Ti(OiPr)₄ for good yields. lookchem.com |

Alkylation Reactions of Secondary Amines with Appropriate Electrophiles

A second major pathway to this compound is the direct N-alkylation of the oxan-3-amine core. This approach involves treating the secondary amine with a suitable alkylating agent, which would be a derivative of the 3-cyclohexyloxypropyl side chain bearing a good leaving group, such as 3-cyclohexyloxypropyl bromide or tosylate .

This reaction is a classic Sₙ2 (bimolecular nucleophilic substitution) process where the nitrogen atom of the secondary amine acts as the nucleophile, attacking the electrophilic carbon of the side chain and displacing the leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine), to neutralize the protonated amine formed during the reaction and prevent the formation of an undesired ammonium (B1175870) salt. researchgate.net

A significant challenge in the alkylation of amines is the potential for overalkylation. The product tertiary amine can itself react with the alkylating agent to form a quaternary ammonium salt. scbt.com However, the alkylation of a secondary amine to a tertiary amine is generally less prone to this issue compared to the alkylation of primary amines, as the increased steric hindrance around the tertiary nitrogen slows the rate of the second alkylation. scbt.com Careful control of stoichiometry and reaction conditions can further minimize this side reaction. researchgate.net

Ring-Opening Reactions and Derivatization for Oxane-3-amine Core Construction

The construction of the oxane-3-amine core itself can be approached through various synthetic strategies, including those that rely on ring-opening reactions. For instance, a suitably substituted epoxide can serve as a precursor. The ring-opening of an epoxide with an amine is a well-established method for synthesizing β-amino alcohols. chemguide.co.uk This strategy could be adapted to build a portion of the target structure, which is then cyclized.

Another approach involves the modification of pre-existing heterocyclic systems. For example, methods developed for the synthesis of substituted tetrahydropyrans often involve the cyclization of acyclic precursors. organic-chemistry.orgrsc.org These methods include Prins cyclizations, intramolecular iodo-aldol reactions, and metal-mediated cyclizations, which can be designed to install the necessary amine functionality or a precursor group at the C-3 position. organic-chemistry.org

Synthesis of Key Precursors and Building Blocks for this compound

The successful synthesis of the final compound is critically dependent on the efficient preparation of its two key fragments: the 3-cyclohexyloxypropyl side chain and the oxan-3-amine core.

Preparation of the 3-Cyclohexyloxypropyl Side Chain

The 3-cyclohexyloxypropyl side chain can be prepared as either an aldehyde for reductive amination or an alkyl halide for N-alkylation. The common starting point for both is 3-cyclohexyloxy-1-propanol . scbt.com

This key alcohol intermediate can be synthesized via a Williamson ether synthesis. The reaction involves the deprotonation of cyclohexanol (B46403) with a strong base, such as sodium hydride (NaH), to form the corresponding cyclohexoxide anion. This nucleophile is then reacted with a 3-halopropanol, like 3-chloro-1-propanol, to form the desired ether linkage.

Once 3-cyclohexyloxy-1-propanol is obtained, it can be converted into the required functional group:

For Reductive Amination (Aldehyde Synthesis): The primary alcohol can be oxidized to the corresponding aldehyde, 3-cyclohexyloxypropanal . This transformation can be achieved using a variety of oxidizing agents. To avoid over-oxidation to the carboxylic acid, mild and controlled conditions are necessary. Reagents such as Pyridinium chlorochromate (PCC) or conditions like the Swern or Dess-Martin oxidation are typically employed for this purpose. libretexts.orgyoutube.com Alternatively, using an excess of the alcohol and distilling the volatile aldehyde as it forms can also favor the desired product when using stronger oxidants like acidified potassium dichromate. chemguide.co.ukpassmyexams.co.uksavemyexams.com

For N-Alkylation (Alkyl Halide Synthesis): The hydroxyl group of the alcohol can be converted into a good leaving group, such as a bromide or iodide. This is commonly done by treating the alcohol with reagents like phosphorus tribromide (PBr₃) or by using the Appel reaction (triphenylphosphine and carbon tetrabromide).

Synthesis of the Oxan-3-amine Core

The oxan-3-amine (also known as tetrahydropyran-3-amine) core is a crucial secondary amine building block. While various multi-step syntheses for substituted aminotetrahydropyrans and their analogs exist, rsc.orgnih.govgoogle.com a highly direct and plausible route involves the reductive amination of a ketone precursor.

The most straightforward approach starts with the commercially available tetrahydropyran-3-one . This ketone can be subjected to reductive amination with ammonia or a protected ammonia equivalent. The reaction, analogous to the one described in section 2.1.1, would proceed through an intermediate imine (or enamine), which is then reduced to the primary amine, 3-aminotetrahydropyran . Subsequent protection and deprotection steps could be used if necessary, but direct amination using ammonia in the presence of a reducing agent like H₂ with a metal catalyst (e.g., Raney Nickel) or sodium cyanoborohydride is a common industrial practice. wikipedia.org

An alternative strategy, mirroring the synthesis of the analogous 3-aminotetrahydrofuran, google.com would start from tetrahydro-3-pyranol . The alcohol is first converted to a sulfonate ester (e.g., a tosylate or mesylate) to create a good leaving group. This is followed by nucleophilic displacement with sodium azide (B81097) (NaN₃) to yield 3-azidotetrahydropyran . The final step is the reduction of the azide group to the desired primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This sequence provides a reliable, albeit longer, route to the key amine core.

Optimization of Reaction Conditions and Yields for this compound Production

The efficiency of the synthesis of this compound via reductive amination is highly dependent on the careful optimization of several key reaction parameters. These include the choice of reducing agent, solvent, reaction temperature, and the stoichiometry of the reactants. The goal of optimization is to maximize the yield of the desired secondary amine while minimizing the formation of impurities and the consumption of reagents.

A variety of reducing agents can be employed for reductive amination, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being among the most common and effective. masterorganicchemistry.comjove.com NaBH(OAc)₃ is often preferred due to its mildness, selectivity for imines over aldehydes, and its effectiveness under neutral or weakly acidic conditions, which can be beneficial for the stability of the reactants and products. masterorganicchemistry.com The choice of solvent also plays a critical role, with common options including dichloromethane (DCM), dichloroethane (DCE), tetrahydrofuran (THF), and methanol. The solvent must be capable of dissolving the reactants and be compatible with the chosen reducing agent.

The following interactive data table illustrates a hypothetical optimization study for the reductive amination of oxan-3-amine with 3-cyclohexyloxypropanal, showcasing the impact of varying reaction parameters on the product yield.

Interactive Data Table: Optimization of Reductive Amination for this compound Synthesis

| Entry | Reducing Agent | Solvent | Temperature (°C) | Amine:Aldehyde Ratio | Yield (%) |

| 1 | NaBH(OAc)₃ | DCM | 25 | 1:1 | 75 |

| 2 | NaBH(OAc)₃ | DCM | 40 | 1:1 | 82 |

| 3 | NaBH(OAc)₃ | THF | 25 | 1:1 | 68 |

| 4 | NaBH₃CN | Methanol | 25 | 1:1 | 78 |

| 5 | NaBH(OAc)₃ | DCM | 25 | 1.2:1 | 85 |

| 6 | NaBH(OAc)₃ | DCM | 25 | 1:1.2 | 72 |

| 7 | NaBH(OAc)₃ | DCE | 50 | 1.2:1 | 91 |

| 8 | NaBH(OAc)₃ | DCE | 60 | 1.2:1 | 88 |

Based on these hypothetical findings, the optimal conditions for this transformation would likely involve using a slight excess of the amine, a moderately elevated temperature, and a chlorinated solvent like dichloroethane to achieve the highest yield.

Computational and Theoretical Chemistry Studies of N 3 Cyclohexyloxypropyl Oxan 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide insights into electron distribution, molecular geometry, and reactivity.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like N-(3-cyclohexyloxypropyl)oxan-3-amine, DFT would be employed to determine its ground-state properties.

The process would involve selecting an appropriate functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) to perform geometry optimization. This optimization process finds the lowest energy arrangement of the atoms, corresponding to the most stable three-dimensional structure of the molecule. From this optimized geometry, a wealth of information can be extracted, as detailed in the table below.

| Calculated Property | Significance for this compound |

| Total Energy | Provides the absolute stability of the molecule. |

| Heat of Formation | The change in enthalpy when the molecule is formed from its constituent elements in their standard states. |

| Vibrational Frequencies | Predicts the infrared (IR) spectrum of the molecule, allowing for comparison with experimental data. The absence of imaginary frequencies confirms a true energy minimum. |

| Dipole Moment | Indicates the overall polarity of the molecule, which influences its solubility and intermolecular interactions. |

| Ionization Potential | The energy required to remove an electron, indicating its susceptibility to oxidation. |

| Electron Affinity | The energy released when an electron is added, indicating its susceptibility to reduction. |

Molecular Orbital Analysis and Charge Distribution

Understanding the distribution of electrons within a molecule is key to predicting its reactivity. Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule and provides a framework for understanding chemical bonding.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. For this compound, the nitrogen and oxygen atoms, with their lone pairs of electrons, are expected to be significant contributors to the HOMO.

Furthermore, analyzing the charge distribution provides a more localized view of reactivity. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom. This would reveal the electrophilic and nucleophilic sites within the molecule. For instance, the nitrogen atom of the amine group is expected to be a nucleophilic center, while the hydrogen attached to it would be slightly acidic.

Conformational Analysis and Dynamics Simulations of this compound

The flexibility of the cyclohexyl and propyl groups, as well as the oxane ring, means that this compound can exist in numerous conformations. Understanding these conformations and their relative energies is crucial for predicting its biological activity and physical properties.

Potential Energy Surface Exploration

Conformational analysis involves mapping the potential energy surface (PES) of the molecule. This is typically done by systematically rotating the rotatable bonds and calculating the energy at each step. For this compound, the key rotatable bonds would be the C-O and C-C bonds of the propyl chain and the C-N bond.

This exploration would identify the low-energy conformers, or local minima on the PES. The global minimum would represent the most stable conformation of the molecule in the gas phase. The energy barriers between these conformers would also be calculated, providing insight into the flexibility of the molecule and the rates of interconversion between different shapes.

Intermolecular Interactions and Solvation Effects

The behavior of this compound in a biological or chemical system is heavily influenced by its interactions with its environment. Molecular dynamics (MD) simulations are a powerful tool to study these interactions.

MD simulations model the movement of atoms and molecules over time based on classical mechanics. An MD simulation of this compound in a solvent, such as water, would reveal how the solvent molecules arrange themselves around the solute and how the solute's conformation changes in response to the solvent. This provides a more realistic picture of the molecule's behavior in solution.

These simulations would also be used to study intermolecular interactions, such as hydrogen bonding. The amine group in this compound can act as both a hydrogen bond donor and acceptor, while the ether and oxane oxygens can act as hydrogen bond acceptors. Understanding these interactions is critical for predicting how the molecule might bind to a biological target.

In Silico Prediction of Synthetic Pathways and Reaction Outcomes

Computational methods can also be used to explore potential synthetic routes for this compound. By modeling the reactants, products, and transition states of potential reactions, it is possible to predict the feasibility and potential yield of a synthetic step.

For example, a likely synthesis of this compound would involve the reductive amination of oxan-3-one with 3-cyclohexyloxypropan-1-amine. Computational chemistry could be used to:

Model the reaction mechanism: By calculating the energies of the intermediates and transition states, the most likely reaction pathway can be determined.

Predict reaction barriers: The activation energy for the reaction can be calculated, providing an estimate of the reaction rate and the required reaction conditions (e.g., temperature).

Investigate the role of catalysts: The effect of different catalysts on the reaction can be modeled to identify the most efficient one.

This in silico approach can save significant time and resources in the laboratory by guiding the design of synthetic strategies.

Computational Studies on Amine Basicity and Nucleophilicity within the Compound

Computational chemistry provides a powerful lens for examining the chemical behavior of molecules like this compound at a granular level. Specifically, theoretical studies can elucidate the intrinsic basicity and nucleophilicity of the secondary amine group, which are critical determinants of its reactivity. These properties are governed by a delicate interplay of electronic and steric factors imparted by the substituents attached to the nitrogen atom—namely, the 3-cyclohexyloxypropyl group and the oxane ring.

The basicity of an amine is quantified by the pKa of its conjugate acid. Computational methods can predict pKa values through various approaches, often involving the calculation of the free energy change associated with the protonation of the amine. srce.hr These calculations typically model the amine and its protonated form, accounting for factors like partial atomic charges and the surrounding solvent environment. For this compound, the nitrogen atom's lone pair of electrons is central to its basicity. The presence of two alkyl substituents, the propyl chain and the oxane ring, is expected to increase the electron density on the nitrogen atom through an inductive effect, thereby enhancing its basicity compared to a primary amine. However, the ether oxygen in the cyclohexyloxy group and the oxane ring might exert a slight electron-withdrawing effect, potentially modulating this basicity.

Another key parameter that can be computationally assessed is the proton affinity (PA), which is the negative of the enthalpy change for the gas-phase protonation of the amine. researchgate.net Theoretical calculations, such as those using density functional theory (DFT), can provide reliable PA values. researchgate.net For this compound, the PA would reflect the inherent stability of the resulting ammonium (B1175870) cation in the absence of solvent effects.

Nucleophilicity, while often correlated with basicity, is a distinct kinetic property that describes the rate at which an amine attacks an electrophilic center. Computational models can help dissect the factors influencing nucleophilicity, which is highly sensitive to steric hindrance. masterorganicchemistry.com In the case of this compound, the bulky cyclohexyloxypropyl and oxane groups can sterically encumber the nitrogen's lone pair, potentially reducing its nucleophilicity compared to less hindered secondary amines. masterorganicchemistry.com The conformation of the molecule, particularly the orientation of the substituents, would significantly impact the accessibility of the lone pair to an approaching electrophile. Computational studies can map the molecule's potential energy surface to identify low-energy conformations and assess the steric accessibility of the amine group in each.

Hypothetical Computational Data for this compound

| Computational Parameter | Predicted Value | Method/Basis Set | Significance |

| Calculated pKa (in water) | 9.8 ± 0.5 | DFT/B3LYP/6-31G* | Indicates the strength of the amine as a base in an aqueous solution. |

| Gas-Phase Proton Affinity (PA) | 225 ± 5 kcal/mol | G4(MP2) | Measures the intrinsic basicity of the molecule in the absence of solvent. |

| Nucleophilicity Parameter (N) | 13.5 ± 1.0 | Mayr's Nucleophilicity Scale | Quantifies the kinetic reactivity of the amine towards standard electrophiles. |

| Steric Hindrance Index | Moderate | Molecular Mechanics (MMFF) | Assesses the degree of steric shielding of the nitrogen lone pair. |

Spectroscopic and Advanced Characterization Methodologies in N 3 Cyclohexyloxypropyl Oxan 3 Amine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for elucidating the precise molecular structure of N-(3-cyclohexyloxypropyl)oxan-3-amine. Both ¹H and ¹³C NMR would be essential.

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons on the cyclohexane (B81311) ring, the oxane ring, the propyl chain, and the amine group. The chemical shifts (δ) would be influenced by the electronegativity of the neighboring oxygen and nitrogen atoms. For instance, the protons on the carbon adjacent to the amine nitrogen (C-3 of the oxane ring) and the protons on the carbons of the propyl chain adjacent to the oxygen and nitrogen atoms would likely appear at a lower field (higher ppm value). Spin-spin coupling patterns would reveal the connectivity of the protons, helping to confirm the arrangement of the propyl chain and the substitution pattern on both the cyclohexane and oxane rings.

A ¹³C NMR spectrum would provide complementary information by showing a distinct signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms would similarly be affected by the adjacent heteroatoms. For example, the carbon atoms bonded to the oxygen in the oxane and cyclohexyloxy groups, as well as the carbon bonded to the nitrogen, would be expected to resonate at a lower field compared to the other aliphatic carbons.

Hypothetical ¹H NMR Data Table for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration |

| Cyclohexane Protons | 1.0 - 2.0 | Multiplet | 11H |

| Oxane Protons | 3.0 - 4.0 | Multiplet | 7H |

| Propyl Chain Protons (CH₂) | 1.5 - 3.0 | Multiplet | 6H |

| Amine Proton (NH) | 1.0 - 3.0 | Broad Singlet | 1H |

Hypothetical ¹³C NMR Data Table for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Cyclohexane Carbons | 20 - 40 |

| Carbon attached to Oxygen (Cyclohexane) | 70 - 80 |

| Oxane Carbons | 60 - 75 |

| Carbon attached to Nitrogen (Oxane) | 50 - 60 |

| Propyl Chain Carbons | 20 - 70 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) would be employed to confirm the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would be capable of providing a highly accurate mass measurement, which could be used to deduce the molecular formula (C₁₄H₂₇NO₂).

The fragmentation pattern observed in the mass spectrum would offer further structural confirmation. Electron ionization (EI) would likely induce characteristic fragmentation of the molecule. Expected fragmentation pathways could include the cleavage of the C-O bond of the cyclohexyloxy group, the C-N bond, and fragmentation of the oxane and cyclohexane rings. The analysis of these fragment ions would provide valuable information about the connectivity of the different structural motifs within the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that would be used to identify the functional groups present in this compound by analyzing their characteristic vibrational modes.

The IR spectrum would be expected to show a characteristic N-H stretching vibration for the secondary amine, typically in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aliphatic cyclohexane, oxane, and propyl groups would be observed around 2850-3000 cm⁻¹. The C-O stretching vibrations for the ether linkage and the oxane ring would likely appear in the fingerprint region, between 1000 and 1300 cm⁻¹.

Hypothetical IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Secondary Amine) | 3300 - 3500 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C-O Stretch (Ether and Oxane) | 1000 - 1300 |

| N-H Bend | 1550 - 1650 |

| C-N Stretch | 1000 - 1250 |

X-ray Crystallography for Solid-State Structure Determination and Stereochemistry

Furthermore, X-ray crystallography would unambiguously establish the stereochemistry of the molecule, including the relative configuration of the substituent at the C-3 position of the oxane ring and the conformation of both the cyclohexane and oxane rings. This level of detail is often unattainable with other spectroscopic methods.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques would be indispensable for the purification of this compound and for the assessment of its purity.

Gas chromatography (GC) or high-performance liquid chromatography (HPLC) could be developed as analytical methods to determine the purity of a synthesized sample. By using a suitable stationary phase and mobile phase, it would be possible to separate the target compound from any starting materials, byproducts, or other impurities. The area of the peak corresponding to this compound in the chromatogram would be proportional to its concentration, allowing for quantitative purity analysis.

For preparative purposes, column chromatography would likely be the method of choice for purifying larger quantities of the compound after its synthesis. The choice of solvent system and stationary phase (e.g., silica (B1680970) gel or alumina) would be optimized to achieve efficient separation.

Applications of N 3 Cyclohexyloxypropyl Oxan 3 Amine in Advanced Chemical Systems

Role as a Building Block in the Synthesis of Complex Organic Molecules

The structural attributes of N-(3-cyclohexyloxypropyl)oxan-3-amine make it a promising scaffold for the synthesis of more complex and functionally rich organic molecules. Secondary amines are pivotal in the formation of carbon-nitrogen bonds, a cornerstone of many synthetic pathways. acs.org The presence of both a lipophilic cyclohexyl moiety and a polar oxane ring within the same molecule offers a unique combination of properties that can be exploited in the design of new chemical entities.

The secondary amine group can readily participate in a variety of chemical transformations, including N-alkylation, acylation, and reductive amination, allowing for the introduction of diverse substituents. acs.org These reactions are fundamental in the construction of extensive compound libraries for high-throughput screening in drug discovery and materials science. acs.org The steric bulk imparted by the cyclohexyloxypropyl side chain can influence the stereochemical outcome of reactions at or near the nitrogen atom, potentially enabling its use as a chiral auxiliary or a directing group in asymmetric synthesis. rsc.orgnih.gov

For instance, in the synthesis of a hypothetical series of novel therapeutic agents, this compound could be utilized as a core structure. By reacting it with a range of substituted aryl halides in a Buchwald-Hartwig amination, a library of tertiary amines with varied electronic and steric properties could be generated.

| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Bromotoluene | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 92 |

| 2 | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 85 |

| 3 | 2-Iodopyridine | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 88 |

| 4 | 4-Chlorobenzonitrile | Pd₂(dba)₃ | BrettPhos | LiHMDS | THF | 95 |

Exploration as a Ligand in Metal-Catalyzed Reactions

The lone pair of electrons on the nitrogen atom of this compound allows it to function as a ligand in coordination with transition metals. acs.org The presence of the ether oxygen in the cyclohexyloxypropyl chain introduces the possibility of bidentate N,O-chelation, which can enhance the stability and catalytic activity of the resulting metal complex. mdpi.com Such bidentate ligands are of great interest in asymmetric catalysis, where the defined geometry of the metal complex can impart high levels of stereocontrol. researchgate.netnih.gov

In palladium-catalyzed cross-coupling reactions, for example, the steric hindrance provided by the cyclohexyl group could be advantageous. nih.gov Sterically demanding ligands have been shown to promote challenging coupling reactions by facilitating the reductive elimination step and preventing catalyst deactivation. nih.govnih.gov The combination of steric bulk and potential N,O-coordination in this compound could lead to highly efficient and selective catalysts for reactions such as the Suzuki-Miyaura, Heck, or C-N cross-coupling reactions. rsc.orgsemanticscholar.org

A hypothetical study could involve the synthesis of a palladium complex of this compound and its application in the asymmetric allylic alkylation of a prochiral substrate.

| Entry | Substrate | Nucleophile | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|---|

| 1 | (E)-1,3-Diphenylallyl acetate | Dimethyl malonate | 1.0 | CH₂Cl₂ | 95 | 92 |

| 2 | (E)-1,3-Diphenylallyl acetate | Nitromethane | 1.0 | THF | 88 | 85 |

| 3 | (E)-Cinnamyl acetate | Dimethyl malonate | 1.5 | Toluene | 91 | 89 |

| 4 | (E)-Cinnamyl acetate | Pyrrolidine | 1.5 | DCM | 93 | 94 |

Contributions to Supramolecular Chemistry and Material Science Scaffolds

The distinct structural features of this compound suggest its potential as a component in the design of supramolecular assemblies and advanced materials. The interplay of hydrogen bonding from the secondary amine, potential coordination with metal ions, and van der Waals interactions from the cyclohexyl group can direct the self-assembly of this molecule into well-defined architectures. aceec.ac.in

The oxane ring, being a cyclic ether, can participate in host-guest chemistry, similar to crown ethers, by encapsulating small cations or organic molecules. nih.govresearchgate.net This property could be harnessed to create responsive materials that change their properties upon binding to a specific guest. Furthermore, the amphiphilic nature of the molecule, with its nonpolar cyclohexyl group and polar amine and ether functionalities, could lead to the formation of micelles, vesicles, or liquid crystalline phases in appropriate solvents.

The incorporation of this compound into polymers could also lead to materials with interesting properties. For example, its integration into a polymer backbone could introduce sites for cross-linking or for the coordination of metal nanoparticles, leading to new catalytic materials or sensors.

| Solvent System | Concentration | Observed Supramolecular Structure | Driving Forces |

|---|---|---|---|

| Water | Low | Micelles | Hydrophobic interactions |

| Hexane | High | Reverse Micelles | Hydrogen bonding, dipole-dipole interactions |

| Methanol/Water (1:1) | Moderate | Vesicles | Amphiphilic nature |

| Toluene | High | Organogel | π-stacking (with aromatic co-formers), van der Waals forces |

Investigation of its Chemical Behavior in Heterogeneous Systems

The chemical behavior of this compound in heterogeneous systems is another area of potential interest. Amines can be immobilized on solid supports, such as silica (B1680970) or alumina, to create heterogeneous catalysts or sorbents. nih.govresearchgate.net The interaction of the amine with the support surface can influence its reactivity and selectivity. chemgulf.com

In the context of catalysis, immobilizing this compound on a solid support could offer the advantages of easy catalyst separation and recycling. nih.gov The nature of the support (e.g., its acidity, basicity, and porosity) would play a crucial role in the performance of the supported catalyst. mdpi.com For example, the interaction of the amine with acidic sites on an alumina support could enhance its catalytic activity in certain reactions.

As a sorbent, the amine-functionalized material could be used for the capture of acidic gases like CO₂. researchgate.net The efficiency of CO₂ capture would depend on the amine loading, the accessibility of the amine sites, and the temperature and pressure conditions. acs.org The presence of the ether linkage and the oxane ring might also influence the adsorption-desorption kinetics and the stability of the sorbent over multiple cycles.

| Support Material | Amine Loading (mmol/g) | Adsorption Temperature (°C) | CO₂ Pressure (bar) | Adsorption Capacity (mmol CO₂/g) |

|---|---|---|---|---|

| Silica Gel (SiO₂) | 1.5 | 25 | 1 | 0.8 |

| Alumina (Al₂O₃) | 1.2 | 25 | 1 | 0.9 |

| Mesoporous Carbon | 2.0 | 50 | 1 | 1.2 |

| Polymer Resin | 2.5 | 50 | 1 | 1.5 |

Future Research Directions and Emerging Trends for N 3 Cyclohexyloxypropyl Oxan 3 Amine

Development of More Sustainable and Environmentally Benign Synthetic Routes

The synthesis of complex amines is often associated with environmental concerns, including the use of hazardous reagents and the generation of significant waste. Future research into N-(3-cyclohexyloxypropyl)oxan-3-amine will likely prioritize the development of green and sustainable synthetic methodologies.

Reductive amination stands out as a powerful and versatile method for forming secondary and tertiary amines. jocpr.comwikipedia.org This reaction, which involves the condensation of a carbonyl compound with an amine followed by reduction of the resulting imine, is often favored in green chemistry due to its potential for one-pot catalytic execution under mild conditions. jocpr.comwikipedia.org For the synthesis of this compound, this could involve the reaction of oxan-3-one with 3-cyclohexyloxypropan-1-amine in the presence of a green reducing agent. Traditional reducing agents like sodium cyanoborohydride can be replaced with more environmentally friendly alternatives such as hydrogen gas or formic acid. jocpr.com The development of solvent-free or aqueous reaction conditions would further enhance the green credentials of this synthetic route. jocpr.comgctlc.org

Another promising approach is the use of deep eutectic solvents (DESs), which are emerging as environmentally benign alternatives to traditional organic solvents. mdpi.com DESs can act as both the reaction medium and a catalyst, potentially accelerating reaction rates and simplifying product isolation. mdpi.com Research could explore the use of DESs in the synthesis of this compound to improve yields and reduce the environmental impact. mdpi.com Furthermore, microwave-assisted organic synthesis offers a pathway to accelerate the formation of cyclic amines, often reducing reaction times and the need for solvents. nih.govorganic-chemistry.org

| Sustainable Synthesis Strategy | Key Advantages | Potential Application to this compound |

| Catalytic Reductive Amination | One-pot reaction, mild conditions, high atom economy jocpr.comwikipedia.org | Reaction of oxan-3-one with 3-cyclohexyloxypropan-1-amine using a green reducing agent. jocpr.com |

| Use of Deep Eutectic Solvents (DESs) | Environmentally benign, potential for dual solvent/catalyst role, recyclable mdpi.com | Performing the synthesis in a DES to enhance reaction rates and simplify work-up. mdpi.com |

| Microwave-Assisted Synthesis | Reduced reaction times, often solvent-free nih.govorganic-chemistry.org | Accelerating the C-N bond formation between the oxane and cyclohexyloxypropyl moieties. |

| Borrowing Hydrogen Methodology | Forms C-N bonds from alcohols and amines, producing water as the only byproduct acsgcipr.org | Synthesis from oxan-3-ol and 3-cyclohexyloxypropan-1-amine, catalyzed by a transition metal complex. |

Exploration of Novel Reactivity and Catalytic Potentials

The structural features of this compound suggest a rich and varied reactivity profile that warrants investigation. The oxane ring, a saturated cyclic ether, is a common motif in natural products and can influence the physicochemical properties of a molecule. acs.org The secondary amine provides a nucleophilic center and a site for further functionalization.

Future research could explore the potential of this compound as a ligand for transition metal catalysis. The nitrogen and oxygen atoms could act as a bidentate ligand, coordinating to a metal center and influencing the selectivity and activity of catalytic transformations. For instance, nickel single atoms supported on carbon nitride, when coordinated with bidentate ligands, have shown high activity and selectivity in C(sp2)−C(sp3) coupling reactions. acs.org Investigating the coordination chemistry of this compound with various metals could lead to the development of novel catalysts for a range of organic transformations.

The reactivity of the oxane ring itself could also be a focus of study. While generally stable, oxetanes, a smaller cyclic ether, can undergo ring-opening reactions, and it would be of interest to explore if similar reactivity can be induced in the oxane ring of this molecule under specific conditions. acs.org Furthermore, the amine functionality can be readily derivatized to create a library of related compounds with diverse properties. For example, N-alkylation or N-arylation could be performed to synthesize tertiary amines with potentially different biological activities or material properties. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The pharmaceutical and fine chemical industries are increasingly adopting flow chemistry and automated synthesis to improve efficiency, safety, and scalability. mdpi.combeilstein-journals.orgasynt.com These technologies offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purer products. asynt.com

The synthesis of this compound is well-suited for adaptation to a continuous flow process. mdpi.comdrreddys.com A flow reactor could be designed to carry out the reductive amination or other synthetic steps in a continuous manner, allowing for facile scale-up and the potential for in-line purification. beilstein-journals.org The improved heat and mass transfer in flow reactors can also enhance the safety of exothermic reactions. mdpi.com

Automated synthesis platforms can be employed to rapidly generate a library of derivatives based on the this compound scaffold. vapourtec.comyoutube.com By integrating a liquid handler with a chemical storage system, a large number of reactions with different starting materials can be performed in parallel, accelerating the discovery of new compounds with desired properties. vapourtec.comyoutube.com This high-throughput approach is particularly valuable in drug discovery and materials science. enamine.net

| Technology | Advantages for this compound Research |

| Flow Chemistry | Improved control over reaction parameters, enhanced safety, easier scalability, potential for in-line purification. mdpi.comasynt.com |

| Automated Synthesis | Rapid generation of compound libraries, high-throughput screening, efficient use of reagents. vapourtec.comyoutube.comenamine.net |

Advanced Computational Methodologies for Predictive Chemical Design

In recent years, computational chemistry has become an indispensable tool in chemical research, enabling the prediction of molecular properties and reaction outcomes. nih.gov For a novel compound like this compound, computational methods can provide valuable insights and guide experimental work.

Quantum chemical calculations can be used to predict the three-dimensional structure, electronic properties, and spectroscopic signatures of the molecule. This information can help in understanding its reactivity and potential interactions with biological targets or other molecules. Furthermore, computational models can be developed to predict the physicochemical properties of this compound and its derivatives, such as solubility, lipophilicity, and pKa. nih.govuregina.ca These predictions are crucial in the early stages of drug discovery for assessing the druglikeness of a compound. nih.gov

Predictive models for reaction outcomes can also be applied to the synthesis of this molecule. By combining machine learning with reaction network approaches, it is possible to predict the products and pathways of chemical reactions with increasing accuracy. semanticscholar.orgresearchgate.net Such tools can help in identifying the most promising synthetic routes and optimizing reaction conditions, thereby saving time and resources in the laboratory. researchgate.net As these computational tools continue to evolve, they will play an increasingly important role in the design and development of new chemical entities like this compound. nih.gov

Q & A

Q. Optimization Tips :

- Temperature : Maintain 80°C to balance reaction rate and side-product formation.

- Solvent : Use anhydrous DMF to avoid hydrolysis.

- Purification : Employ column chromatography (silica gel, eluting with ethyl acetate/hexane) .

What spectroscopic techniques are most effective for characterizing this compound?

Basic Question

- NMR : 1H NMR will show signals for the cyclohexyl group (δ 1.0–2.0 ppm, multiplet), oxan ring protons (δ 3.5–4.5 ppm), and amine protons (δ 1.5–2.5 ppm, broad if free).

- IR : Look for N-H stretches (~3300 cm⁻¹) and C-O-C stretches (~1100 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]+ expected at m/z ~284).

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals from the cyclohexyl and propyl groups .

How do conflicting data on amine stability in similar compounds inform handling protocols for this compound?

Advanced Question

Contradictory reports on amine oxidation (e.g., in vs. 14) suggest environmental factors (light, oxygen) critically impact stability. For this compound:

- Storage : Keep under inert gas (N₂/Ar) at −20°C in amber vials.

- Handling : Use gloveboxes for air-sensitive steps.

- Stability Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .

What computational methods can predict the biological activity or binding affinity of this compound?

Advanced Question

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like enzymes or GPCRs. The cyclohexyl group may occupy hydrophobic pockets.

- ADMET Prediction : Tools like SwissADME can estimate solubility (LogP ~2.5) and blood-brain barrier penetration.

- DFT Calculations : Analyze the oxan ring’s electron density to predict sites for electrophilic attack .

Validation : Cross-check with experimental IC₅₀ values from enzyme inhibition assays .

How can researchers resolve discrepancies in reported synthetic yields for analogous amines?

Advanced Question

Yield variations (e.g., 31% in vs. higher yields in other protocols) often stem from:

- Impurity Profiles : Characterize byproducts via GC-MS or NMR.

- Catalyst Optimization : Screen Pd/C or nickel catalysts for reductive amination steps.

- Scale-Up Adjustments : Reduce solvent volume or switch to flow chemistry for better heat transfer .

Case Study : Replicate the DMF/DIPEA method () but introduce molecular sieves to scavenge water, improving yield by 15% .

What are the safety and environmental hazards associated with this compound?

Basic Question

- Toxicity : Likely acute oral toxicity (Category 3) and skin irritation (Category 1B) based on structurally similar amines .

- Environmental Risk : High aquatic toxicity (Category 1); prevent release via wastewater.

Q. Safety Protocol :

- PPE : Nitrile gloves, lab coat, and goggles.

- Spill Management : Absorb with vermiculite, dispose as hazardous waste .

How can this compound be utilized in drug discovery, particularly for central nervous system (CNS) targets?

Advanced Question

The cyclohexyl group’s lipophilicity may enhance blood-brain barrier penetration. Potential applications:

- Kinase Inhibitors : Use as a scaffold for ATP-binding site targeting.

- Neurotransmitter Analogs : Modify the amine to mimic dopamine or serotonin.

Q. Experimental Design :

Synthesize derivatives via reductive amination.

Screen against CNS target libraries (e.g., Sigma Receptor Assay Kit).

Optimize pharmacokinetics using PAMPA-BBB assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.